(S)-(-)-Indoline-2-carboxylic acid
Overview
Description
Indoline-2-carboxylic acid is a derivative of indoline, which is a heterocyclic compound. The “S-” in “(S)-(-)-Indoline-2-carboxylic acid” refers to the stereochemistry of the molecule, indicating that it is the “S” (from Latin sinister, meaning left) enantiomer. The carboxylic acid group (-COOH) is a functional group often found in organic compounds, characterized by a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-(-)-Indoline-2-carboxylic acid” would involve an indoline ring (a benzene ring fused to a nitrogen-containing pyrrolidine ring) with a carboxylic acid group attached at the 2-position .
Chemical Reactions Analysis
The chemical reactions involving indoline-2-carboxylic acid would depend on the reaction conditions and the other reactants involved. As a carboxylic acid, it can participate in typical acid-base reactions, esterification reactions, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-(-)-Indoline-2-carboxylic acid” would be influenced by its molecular structure. As a carboxylic acid, it is likely to exhibit typical acid properties such as the ability to donate a proton .
Scientific Research Applications
Fluorescence and Photophysical Behavior
(S)-(-)-Indoline-2-carboxylic acid (I2CA) exhibits significant fluorescence and photophysical properties, making it a potential fluorescent probe in peptides and proteins. It shares similar fluorescence characteristics with indoline, but unlike indoline, I2CA displays well-separated 1La and 1Lb states, which are crucial for its fluorescence properties. The spectroscopic and photophysical properties of I2CA have been studied in detail, including pH-dependent absorption and fluorescence characteristics (Allen et al., 2003).
Proline Mimetic and Conformational Properties
I2CA derivatives have been shown to act as mimetics of proline and phenylalanine. They exhibit a unique tendency toward the cis amide isomer in polar solvents, contrary to proline's general preference for the trans isomer. This distinct behavior makes I2CA a promising candidate for designing different secondary structures and new materials (Pollastrini et al., 2021).
Enzymatic Production and Characterization
An esterase from Bacillus aryabhattai B8W22 was found to show high enantioselectivity towards (S)-ethyl indoline-2-carboxylate, converting it to (S)-indoline-2-carboxylic acid. This study included the purification, identification, and characterization of the enzyme, providing insights into its potential industrial application for producing (S)-indoline-2-carboxylic acid (Zhang et al., 2019).
Synthesis from L-Phenylalanine
A method was developed for synthesizing (S)-indoline-2-carboxylic acid using L-phenylalanine as a starting material. This approach involved a nitro amination process, yielding high enantiomeric excess (ee) and demonstrating the feasibility of producing this compound from amino acid precursors (Liu et al., 2013).
Photocatalytic Decarboxylative Amination
Indoline-2-carboxylic acids have been used in a visible light-induced decarboxylative amination process. This process, catalyzed by a metal-free photocatalyst, highlights the potential of I2CA in synthetic organic chemistry, particularly in the generation of α-aminoalkyl radicals (Zhang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2,3-dihydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNRGSOJZINA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036449 | |
Record name | (S)-(-)-Indoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731277 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(S)-(-)-Indoline-2-carboxylic acid | |
CAS RN |
79815-20-6 | |
Record name | (S)-Indoline-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79815-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoline-2-carboxylic acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079815206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(-)-Indoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLINE-2-CARBOXYLIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XK524B7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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